molecular formula C21H26N2O3 B4977637 1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No.: B4977637
M. Wt: 354.4 g/mol
InChI Key: FDZKBDXUUWBIHK-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 7-methoxy-1,3-benzodioxol-5-ylmethyl group

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-5-4-6-18(16(15)2)23-9-7-22(8-10-23)13-17-11-19(24-3)21-20(12-17)25-14-26-21/h4-6,11-12H,7-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZKBDXUUWBIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.

    Introduction of the 7-Methoxy-1,3-Benzodioxol-5-ylmethyl Group: The final step involves the reaction of the substituted piperazine with 7-methoxy-1,3-benzodioxol-5-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the 7-methoxy-1,3-benzodioxol-5-ylmethyl group.

    4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine: Lacks the 2,3-dimethylphenyl group.

    1-(2,3-dimethylphenyl)-4-[(1,3-benzodioxol-5-yl)methyl]piperazine: Lacks the methoxy group on the benzodioxol ring.

Uniqueness

1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 7-methoxy-1,3-benzodioxol-5-ylmethyl groups. This combination of functional groups imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

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